molecular formula C10H15N3 B1529796 6-Tert-butylpyridine-3-carboximidamide CAS No. 1211532-61-4

6-Tert-butylpyridine-3-carboximidamide

Cat. No. B1529796
CAS RN: 1211532-61-4
M. Wt: 177.25 g/mol
InChI Key: MXWBPBJOIJAMJD-UHFFFAOYSA-N
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Description

6-Tert-butylpyridine-3-carboximidamide is a chemical compound with the molecular formula C10H15N3. It has a molecular weight of 177.25 . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 6-Tert-butylpyridine-3-carboximidamide is 1S/C10H15N3O/c1-10(2,3)14-8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Tert-butylpyridine-3-carboximidamide is a powder .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

6-Tert-butylpyridine-3-carboximidamide is used as an additive in DSSCs to enhance their efficiency. The compound contributes to the increase in the molar extinction coefficient and the intensity of the emission band, which are crucial for the performance of solar cells . It also aids in providing increased charge transport pathways, thereby enhancing interfacial electron transport and reducing recombination dynamics .

Electrochemical Properties

The electrochemical properties of dendrimers synthesized with 6-Tert-butylpyridine-3-carboximidamide are noteworthy. These dendrimers show promising results in terms of their HOMO–LUMO energy levels and energy gaps, which are essential for various electrochemical applications .

Photophysical Properties

This compound plays a significant role in the synthesis of dendrimers that exhibit improved photophysical properties. The synthesized dendrimers display an increase in the intensity of the emission band with each generation, indicating its potential in photophysical applications .

Optoelectronic Devices

6-Tert-butylpyridine-3-carboximidamide-based polymers are explored for their use in optoelectronic devices such as OLEDs and OPVs. The structural adaptability of the compound allows for better integration into polymers, leading to improved stability and triplet energy .

Charge Carrier Mobility

Due to its high electron-donating ability and photoconductivity, this compound is studied for its impact on charge carrier mobility in organic conducting polymers. It is particularly noted for its ability to be functionalized, which can lead to enhanced charge carrier mobility .

Materials Design

The compound’s versatility makes it an excellent candidate for materials design, especially in the context of synthetic strategies for optoelectronic applications. Researchers utilize it to understand structure–property relationships and develop innovative solutions for next-generation devices .

Safety and Hazards

The safety information available indicates that 6-Tert-butylpyridine-3-carboximidamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6-tert-butylpyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-10(2,3)8-5-4-7(6-13-8)9(11)12/h4-6H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWBPBJOIJAMJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Tert-butylpyridine-3-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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